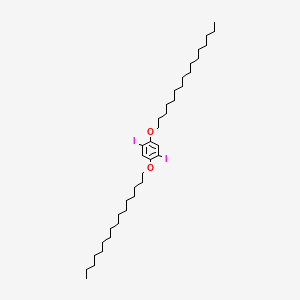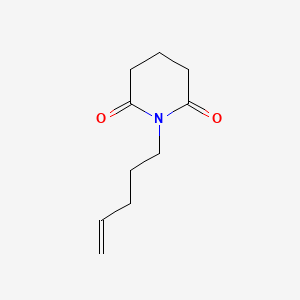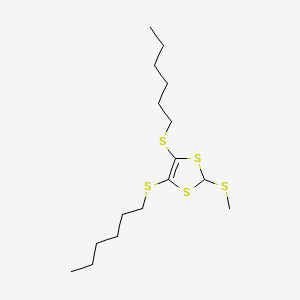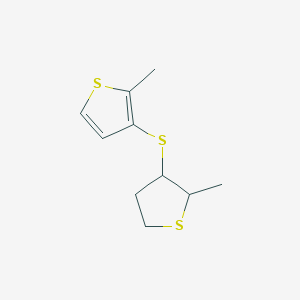
2,6-Di-tert-butyl-4-(3,3-dimethylbut-1-en-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butyl-4-(3,3-dimethylbut-1-en-1-yl)phenol is an organic compound characterized by its phenolic structure with bulky tert-butyl groups and a dimethylbutenyl side chain. This compound is known for its antioxidant properties and is used in various industrial applications to stabilize products against oxidation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-(3,3-dimethylbut-1-en-1-yl)phenol typically involves the alkylation of phenol with tert-butyl groups and a subsequent addition of the dimethylbutenyl side chain. One common method is the Friedel-Crafts alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Di-tert-butyl-4-(3,3-dimethylbut-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydroxy derivatives.
Aplicaciones Científicas De Investigación
2,6-Di-tert-butyl-4-(3,3-dimethylbut-1-en-1-yl)phenol has several scientific research applications:
Chemistry: Used as an antioxidant to stabilize polymers and other materials against oxidative degradation.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential therapeutic applications due to its antioxidant properties.
Mecanismo De Acción
The antioxidant effect of 2,6-Di-tert-butyl-4-(3,3-dimethylbut-1-en-1-yl)phenol is primarily due to its ability to donate hydrogen atoms from the phenolic group, neutralizing free radicals and preventing oxidative damage. The bulky tert-butyl groups provide steric hindrance, protecting the phenolic group from rapid degradation and enhancing its stability .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol:
2,6-Di-tert-butylphenol: Another antioxidant used in various industrial applications.
Uniqueness
2,6-Di-tert-butyl-4-(3,3-dimethylbut-1-en-1-yl)phenol is unique due to its specific structural features, including the dimethylbutenyl side chain, which may impart distinct properties and applications compared to other similar compounds.
Propiedades
Número CAS |
185521-71-5 |
|---|---|
Fórmula molecular |
C20H32O |
Peso molecular |
288.5 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-(3,3-dimethylbut-1-enyl)phenol |
InChI |
InChI=1S/C20H32O/c1-18(2,3)11-10-14-12-15(19(4,5)6)17(21)16(13-14)20(7,8)9/h10-13,21H,1-9H3 |
Clave InChI |
JCBHKZKEIGVPBW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C=CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



silane](/img/structure/B12556436.png)


![{[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B12556463.png)



![3-Azabicyclo[3.2.2]nonane, 3-[(5-chloro-4-methoxy-3-thienyl)carbonyl]-](/img/structure/B12556489.png)
![4-{[2,5-Bis(chlorocarbonyl)phenyl]sulfanyl}phenyl acetate](/img/structure/B12556492.png)
![Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]-](/img/structure/B12556497.png)
![Methyl 3-fluoro-4-[(5-fluoro-2-nitrophenoxy)methyl]benzoate](/img/structure/B12556498.png)
![[Cyclopentylidene(iodo)methyl]cyclohexane](/img/structure/B12556503.png)

